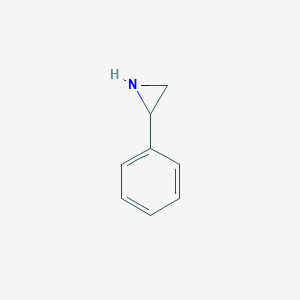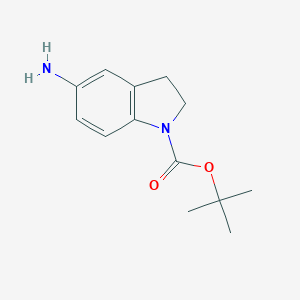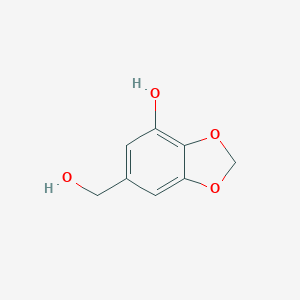
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, also known as safrole alcohol, is a natural organic compound that is commonly found in various essential oils, such as sassafras oil, camphor oil, and cinnamon oil. This compound has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemische Und Physiologische Effekte
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which helps to inhibit the growth of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol. One of the areas of interest is its potential therapeutic applications in the treatment of cancer. It has been found to possess anticancer activity, and further research is needed to determine its efficacy in the treatment of various types of cancer. Another area of interest is its potential neuroprotective effects. It has been shown to have neuroprotective activity, and further research is needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol for therapeutic use.
Conclusion:
In conclusion, 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is a natural organic compound that has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It possesses various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol can be achieved through various methods, including the reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, the demethylation of iso3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, and the oxidation of 3,4-(Methylenedioxy)-benzaldehyde. The reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is the most common method used for the synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol alcohol. This method involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
Wissenschaftliche Forschungsanwendungen
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It has been found to possess various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
150502-45-7 |
|---|---|
Produktname |
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol |
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,9-10H,3-4H2 |
InChI-Schlüssel |
AIYCYODHXFCZMR-UHFFFAOYSA-N |
SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
Kanonische SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



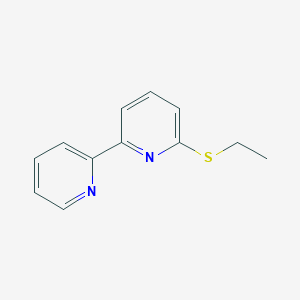
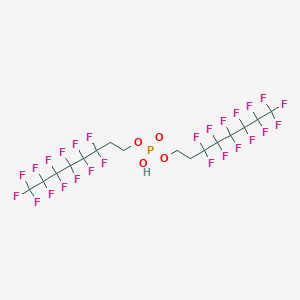

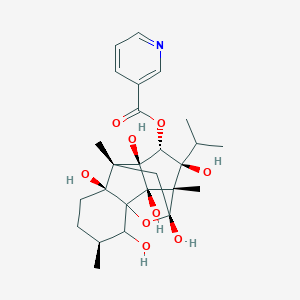
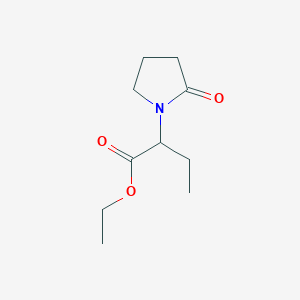

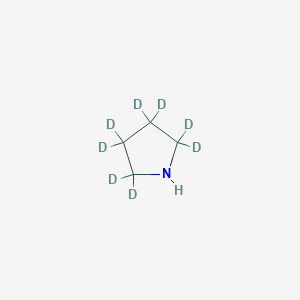
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
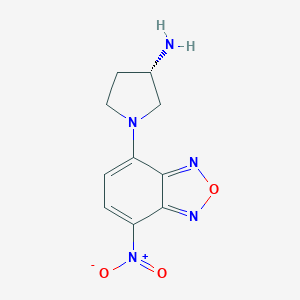

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
